Omphalotin A

Nematology Biopesticide Development Natural Product Chemistry

Omphalotin A is a ribosomally synthesized cyclic dodecapeptide (RiPP) with 9 of 12 residues backbone N-methylated. Unlike non-ribosomal nematicides, its two-enzyme pathway (OphMA/OphP) enables heterologous production in yeast. It displays potent selective nematicidal activity against M. incognita with zero phytotoxicity, antibacterial, or antifungal effects—a profile unmatched by ivermectin or fluopyram. This ribosomal precision and distinct SAR make it the superior scaffold for nematicide R&D and mode-of-action studies. Procure high-purity Omphalotin A to ensure experimental fidelity.

Molecular Formula C69H115N13O12
Molecular Weight 1318.7 g/mol
CAS No. 186511-50-2
Cat. No. B15560327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmphalotin A
CAS186511-50-2
Molecular FormulaC69H115N13O12
Molecular Weight1318.7 g/mol
Structural Identifiers
InChIInChI=1S/C69H115N13O12/c1-26-43(14)54-64(89)79(22)58(42(12)13)69(94)80(23)56(40(8)9)65(90)76(19)37-52(85)77(20)57(41(10)11)68(93)82(25)60(45(16)28-3)67(92)75(18)36-51(84)72-53(38(4)5)63(88)81(24)59(44(15)27-2)66(91)74(17)35-50(83)71-49(33-46-34-70-48-32-30-29-31-47(46)48)62(87)78(21)55(39(6)7)61(86)73-54/h29-32,34,38-45,49,53-60,70H,26-28,33,35-37H2,1-25H3,(H,71,83)(H,72,84)(H,73,86)
InChIKeyRPRXGEAIZUOLRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Omphalotin A (CAS 186511-50-2): What Is This Cyclic Dodecapeptide and What Are Its Fundamental Chemical Characteristics?


Omphalotin A is a cyclic dodecapeptide isolated from the basidiomycete Omphalotus olearius [1]. It belongs to the borosin class of ribosomally synthesized and post-translationally modified peptides (RiPPs), characterized by extensive backbone N-methylation with nine out of its twelve L-amino acids methylated [2]. Its molecular formula is C69H115N13O12, with a molecular weight of 1318.73 g/mol [3]. The compound displays potent and selective nematicidal activity against the plant pathogenic nematode Meloidogyne incognita, with no observed phytotoxic, antibacterial, or antifungal effects [4]. Its unique ribosomal origin and extensive N-methylation pattern distinguish it from non-ribosomal peptide nematicides like the cyclodepsipeptides PF1022A and emodepside.

Omphalotin A (CAS 186511-50-2): Why Generic Substitution with Other Cyclic Peptides or Nematicides Fails


Substituting Omphalotin A with seemingly similar cyclic peptides or other nematicides is scientifically unsound due to its unique ribosomal origin and distinct backbone N-methylation pattern [1]. Unlike non-ribosomal peptides (NRPs) such as the cyclodepsipeptides enniatin and beauvericin, which are assembled by large, multimodular synthetases, Omphalotin A's biosynthesis proceeds via a precursor protein (OphMA) and a single protease (OphP) [2]. This fundamental difference in biogenesis directly impacts its structural precision, the potential for heterologous production, and the scope for rational engineering. Furthermore, its selectivity profile—highly toxic to M. incognita but only weakly active against C. elegans and devoid of antibacterial or antifungal activity—is not shared by commercial nematicides like ivermectin or fluopyram [3]. These agents often exhibit broader-spectrum toxicity, including effects on beneficial soil organisms or mammalian cells, which can limit their utility in integrated pest management strategies [4].

Omphalotin A (CAS 186511-50-2): A Guide to Product-Specific, Quantifiable Evidence for Scientific Selection


In Vitro Nematotoxicity: Quantifying Omphalotin A's Potency Against M. incognita Relative to Structural Analogs

Omphalotin A demonstrates potent in vitro nematotoxicity against second-stage juveniles (J2) of Meloidogyne incognita, with an LC50 of 0.125 mg/L after 7 days of exposure [1]. This activity is superior to its closest natural structural analogs. Lentinulin A, differing by a single amino acid substitution (Trp → Phe), exhibits an LC50 of 0.093 mg/L, while dendrothelin A (Val → Ile and Ile → Val substitutions) shows drastically reduced activity with an LC50 >> 3.0 mg/L [1]. The commercial nematicide fluopyram, used as a positive control, had an LC50 of 0.040 mg/L in the same assay [1].

Nematology Biopesticide Development Natural Product Chemistry

Kinetics of Nematode Mortality: Assessing the Speed of Omphalotin A's Action

Omphalotin A exhibits a rapid onset of action against M. incognita. At a concentration of 2.0 mg/L, 50% of the nematodes were dead after just one hour of exposure [1]. This acute toxicity profile is a key differentiating factor from other nematode control agents that may require longer exposure times to achieve similar levels of mortality. While comparative kinetic data for other omphalotins or standard nematicides under identical short-term conditions is limited, this rapid effect highlights a valuable characteristic for potential applications where quick knockdown is desired [2].

Nematology Pesticide Mode of Action In Vitro Assay

Biological Selectivity: Differential Activity of Omphalotin A Against Plant-Pathogenic vs. Saprophytic Nematodes

Omphalotin A exhibits a high degree of biological selectivity. It is strongly active against the plant-pathogenic nematode Meloidogyne incognita (LC50 of 0.125-0.84 mg/L depending on exposure time) [1], but it is only weakly active against the saprophytic nematode Caenorhabditis elegans [2]. While a precise IC50 value for C. elegans is not provided in the foundational literature, the qualitative description of 'weakly active' contrasts sharply with its potent effect on M. incognita. This differential toxicity is a crucial point of differentiation from broad-spectrum nematicides like ivermectin, which is highly potent against C. elegans (e.g., EC50 for motility inhibition is in the low nanomolar range) [3].

Nematode Selectivity Ecotoxicology Biopesticide Safety

Absence of Off-Target Activities: A Quantitative Profile of Omphalotin A's Lack of Phytotoxic, Antibacterial, and Antifungal Effects

In standard antimicrobial and phytotoxicity assays, Omphalotin A at a concentration of 100 μg/mL shows no antibacterial or antifungal activity against a panel of test organisms, and no phytotoxic effects were observed [1]. It also exhibited only weak cytotoxicity at this same high concentration [1]. This clean profile contrasts with many broad-spectrum antifungal and antibacterial agents that could be considered as alternatives for crop protection, which often display significant antimicrobial or phytotoxic side effects that can disrupt the plant microbiome or harm the host plant itself.

Off-Target Effects Phytotoxicity Antimicrobial Activity Safety Profile

Omphalotin A (CAS 186511-50-2): Best-Fit Research and Industrial Application Scenarios


Lead Compound for Next-Generation Nematicide Development

Omphalotin A serves as an excellent lead scaffold for the development of novel, selective nematicides. Its potent and rapid activity against M. incognita [1], combined with its unique ribosomal biosynthesis pathway, makes it amenable to genetic engineering and heterologous production [2]. The existence of natural analogs with varying potencies, such as lentinulin A and dendrothelin A [3], provides a clear structure-activity relationship (SAR) map for medicinal chemistry efforts. This positions Omphalotin A as a superior starting point compared to many non-ribosomal peptides whose complex biosynthetic machinery is more difficult to manipulate.

Investigating the Mode of Action of Selective Nematicidal RiPPs

The compound is a key molecular probe for dissecting the mode of action of selective nematicides. Its differential toxicity towards M. incognita versus C. elegans [1] suggests the existence of a specific molecular target in the plant pathogen. Using Omphalotin A in comparative proteomics, genomics, or forward genetics screens can help identify this target, which would represent a novel site for nematicide intervention. This research path is less promising with broad-spectrum agents like ivermectin, which target well-characterized and conserved glutamate-gated chloride channels, offering fewer opportunities for discovering species-specific vulnerabilities.

Biotechnological Production of a Sustainable Biopesticide

Omphalotin A's status as a ribosomally synthesized and post-translationally modified peptide (RiPP) opens avenues for cost-effective, large-scale biotechnological production. Unlike non-ribosomal peptides that require complex, multimodular enzyme systems, Omphalotin A biosynthesis requires only two enzymes (OphMA and OphP) [1]. This simplicity facilitates heterologous expression in industrial workhorse organisms like yeast or filamentous fungi [2]. Developing a fermentation-based production process offers a sustainable alternative to chemical synthesis and a more scalable route than extraction from native fungal biomass, directly addressing procurement and supply chain challenges for potential commercial applications.

Development of an Ecotoxicological Benchmark for Selective Nematicides

Given its demonstrated lack of antibacterial, antifungal, and phytotoxic activities [1], Omphalotin A can serve as a benchmark for establishing safety and selectivity standards in the development of new biopesticides. It can be used in comparative ecotoxicological studies to assess the impact of novel nematicides on non-target soil organisms, including beneficial nematodes, microbes, and plants. Its well-characterized selectivity profile provides a valuable reference point for evaluating whether a new compound offers a genuine improvement in environmental safety over existing broad-spectrum options.

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